molecular formula C14H30N2O2 B1361611 Ethyl N-(3-(dibutylamino)propyl)carbamate CAS No. 6628-40-6

Ethyl N-(3-(dibutylamino)propyl)carbamate

Cat. No. B1361611
CAS RN: 6628-40-6
M. Wt: 258.4 g/mol
InChI Key: WSVWLLGZIDDRMO-UHFFFAOYSA-N
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Description

Ethyl N-(3-(dibutylamino)propyl)carbamate is a chemical compound with the linear formula C14H30N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Ethyl N-(3-(dibutylamino)propyl)carbamate involves several steps . The process starts with the reaction of N,N’-dimethylpropane diamine with carbon disulfide in methanol, followed by the addition of triethylamine and ethyl chloroacetate. The resulting intermediate is then reacted with ethylamine to yield the final product .


Molecular Structure Analysis

The molecular structure of Ethyl N-(3-(dibutylamino)propyl)carbamate consists of 14 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .

properties

IUPAC Name

ethyl N-[3-(dibutylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-4-7-11-16(12-8-5-2)13-9-10-15-14(17)18-6-3/h4-13H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWLLGZIDDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984819
Record name Ethyl hydrogen [3-(dibutylamino)propyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(3-(dibutylamino)propyl)carbamate

CAS RN

6628-40-6
Record name NSC60590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen [3-(dibutylamino)propyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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